Spectabiline

Vue d'ensemble

Description

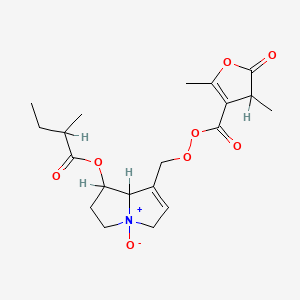

Spectabiline is a type of pyrrolizidine alkaloid . It has been isolated from the seeds of the plant Crotalaria spectabilis Roth . Spectabiline has been shown to exhibit tumor-inhibitory properties and has similar antagonistic potencies against responses to both acetylcholine and histamine .

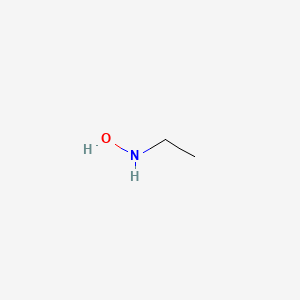

Synthesis Analysis

Spectabiline has been prepared by acetylation of monocrotaline . It is isolated from Crotalaria spectabilis Roth in nearly equal amounts with monocrotaline .

Applications De Recherche Scientifique

1. Tumor-Inhibitory Properties

Spectabiline has been studied for its tumor-inhibitory properties. Research on pyrrolizidine alkaloids, including spectabiline, has shown significant activity against certain types of tumors, such as the Walker 256 system. This suggests spectabiline's potential role in cancer treatment and its importance in pharmacological studies (Culvenor, 1968).

2. Analysis in Seed Toxicity Studies

Studies on Crotalaria seeds have involved spectabiline, particularly in analyzing the concentration and toxicity of pyrrolizidine alkaloids in these seeds. This research is crucial for understanding the toxicological aspects of plant seeds and their potential risks to humans and animals (Williams & Molyneux, 1987).

3. Chemical Structure and Biosynthesis

Research has delved into the chemical structure and biosynthesis of spectabiline, providing insights into its formation and potential applications. Understanding the structure and biosynthetic pathways is essential for exploring its use in pharmacology and biochemistry (Kakinuma, Hanson & Rinehart, 1976).

4. Cloning and Heterologous Expression Studies

The spectinabilin gene cluster from Streptomyces spectabilis has been cloned and expressed heterologously. This research is significant for understanding the genetic and molecular biology of spectabiline, paving the way for its synthetic production and modification for various applications (Choi et al., 2010).

5. Alkaloid Analysis in Plant Species

Spectabiline has been identified and analyzed in various plant species, contributing to the field of phytochemistry. This includes the study of its occurrence in different plant species and understanding its role within the plant's chemical makeup (Jurd & Wong, 1981).

Safety and Hazards

According to the Material Safety Data Sheet (MSDS), Spectabiline is not classified under physical, health, or environmental hazards . In case of contact, it is recommended to flush eyes or skin with plenty of water and consult a doctor . In case of ingestion, do not induce vomiting, rinse mouth, drink 2-4 cupfuls of milk or water, and consult a doctor . In case of inhalation, one should remove from exposure and move to fresh air immediately, and consult a doctor .

Mécanisme D'action

Target of Action

Spectabiline primarily targets Acetylcholine Receptors (AChR) and Histamine Receptors . These receptors play crucial roles in neurotransmission, with AChR involved in muscle contraction and Histamine Receptors implicated in inflammatory responses .

Mode of Action

Spectabiline interacts with its targets by exhibiting antagonistic potencies against responses to both acetylcholine and histamine . This means it binds to these receptors and inhibits their normal function, potentially altering neurotransmission and inflammatory responses.

Biochemical Pathways

As a pyrrolizidine alkaloid, it’s likely involved in complex biochemical processes . Pyrrolizidine alkaloids are known to affect various pathways, leading to a wide range of biological effects, including potential toxicity .

Pharmacokinetics

Like other pyrrolizidine alkaloids, it’s likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . These properties can significantly impact the bioavailability and overall effect of Spectabiline.

Result of Action

Spectabiline shows tumor-inhibitory properties against one or more test tumors . This suggests that it may have potential applications in cancer treatment. Like other pyrrolizidine alkaloids, spectabiline may also have toxic effects, particularly hepatotoxicity and carcinogenicity .

Propriétés

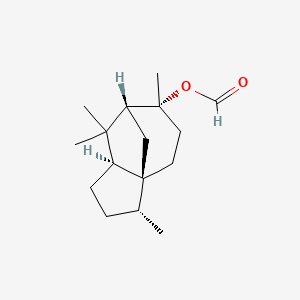

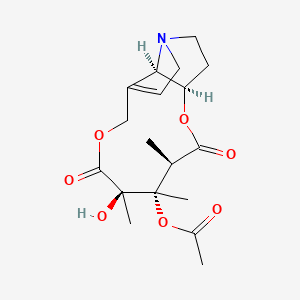

IUPAC Name |

[(1R,4R,5S,6R,16R)-6-hydroxy-4,5,6-trimethyl-3,7-dioxo-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-en-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO7/c1-10-15(21)25-13-6-8-19-7-5-12(14(13)19)9-24-16(22)17(3,23)18(10,4)26-11(2)20/h5,10,13-14,23H,6-9H2,1-4H3/t10-,13+,14+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBPCOQJPAOXMI-AGMGMWSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)OC(=O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]([C@@]1(C)OC(=O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spectabiline (Senecio) | |

CAS RN |

520-55-8 | |

| Record name | SPECTABILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

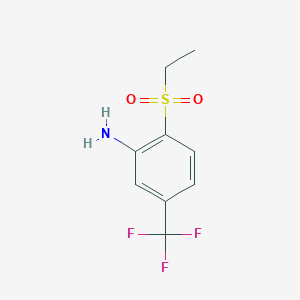

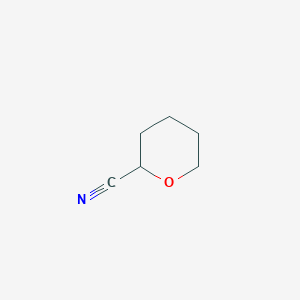

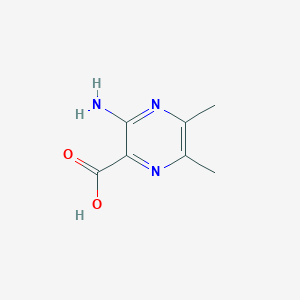

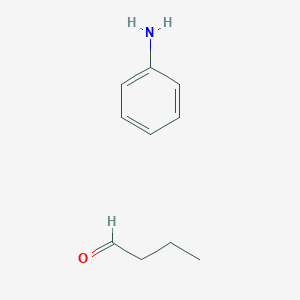

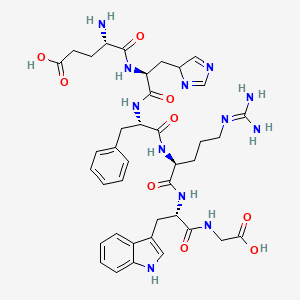

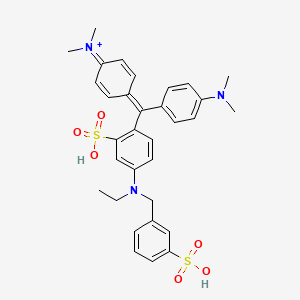

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.